molecular formula C16H23N3O B189607 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 110963-63-8

1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No. B189607
Key on ui cas rn: 110963-63-8
M. Wt: 273.37 g/mol
InChI Key: YBJXRWANRTYCJE-UHFFFAOYSA-N
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Patent
US08367704B2

Procedure details

In a reaction vessel, 2-{1-[4-(2-chloro-ethyl)-phenyl]-1-methyl-ethyl}-4,4-dimethyl-4,5-dihydro-oxazole (1.9 g) prepared in the Example 9, sodium carbonate (0.8 g), 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzoimidazole (2.0 g) prepared in the Example 12 and methyl alcohol (20 mL) were introduced, and the mixture was reacted for 14 hours under reflux condition to obtain 2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole (4.4 g, yield 87%, HPLC purity 98% or more).
Name
2-{1-[4-(2-chloro-ethyl)-phenyl]-1-methyl-ethyl}-4,4-dimethyl-4,5-dihydro-oxazole
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:13]2[O:14][CH2:15][C:16]([CH3:19])([CH3:18])[N:17]=2)([CH3:12])[CH3:11])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH2:26]([O:28][CH2:29][CH2:30][N:31]1[C:35]2[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=2[N:33]=[C:32]1[CH:40]1[CH2:45][CH2:44][NH:43][CH2:42][CH2:41]1)[CH3:27]>CO>[CH3:18][C:16]1([CH3:19])[CH2:15][O:14][C:13]([C:10]([C:7]2[CH:8]=[CH:9][C:4]([CH2:3][CH2:2][N:43]3[CH2:44][CH2:45][CH:40]([C:32]4[N:31]([CH2:30][CH2:29][O:28][CH2:26][CH3:27])[C:35]5[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=5[N:33]=4)[CH2:41][CH2:42]3)=[CH:5][CH:6]=2)([CH3:12])[CH3:11])=[N:17]1 |f:1.2.3|

Inputs

Step One
Name
2-{1-[4-(2-chloro-ethyl)-phenyl]-1-methyl-ethyl}-4,4-dimethyl-4,5-dihydro-oxazole
Quantity
1.9 g
Type
reactant
Smiles
ClCCC1=CC=C(C=C1)C(C)(C)C=1OCC(N1)(C)C
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OCCN1C(=NC2=C1C=CC=C2)C2CCNCC2
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux condition

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(OC1)C(C)(C)C1=CC=C(C=C1)CCN1CCC(CC1)C1=NC2=C(N1CCOCC)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 125.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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